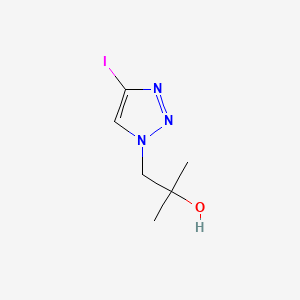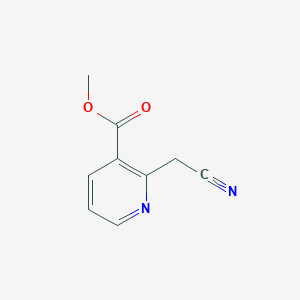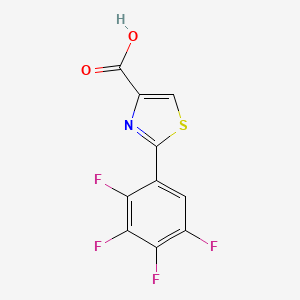![molecular formula C8H12N4 B13677462 1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
1-[(3-Methyl-2-pyridyl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methyl-2-pyridyl)methyl]guanidine is a compound that features a guanidine group attached to a pyridine ring Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes
Preparation Methods
The synthesis of 1-[(3-Methyl-2-pyridyl)methyl]guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Guanylation of Amines: The guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water is another method.
Industrial Production: Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines.
Chemical Reactions Analysis
1-[(3-Methyl-2-pyridyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Reagents such as cyanamides, arylboronic acids, and amines are frequently used in these reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-2-pyridyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
1-[(3-Methyl-2-pyridyl)methyl]guanidine can be compared with other guanidine derivatives:
1,1,3,3-Tetramethylguanidine: Known for its use as a strong base in organic synthesis.
N,N’-Disubstituted Guanidines: These compounds are used in various catalytic processes and as intermediates in the synthesis of pharmaceuticals.
Imidazolin-2-iminato Ligands: These ligands are powerful ancillary ligands in catalysis and have unique coordination properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in different scientific fields.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-[(3-methylpyridin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c1-6-3-2-4-11-7(6)5-12-8(9)10/h2-4H,5H2,1H3,(H4,9,10,12) |
InChI Key |
XWILKMDQLLOQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


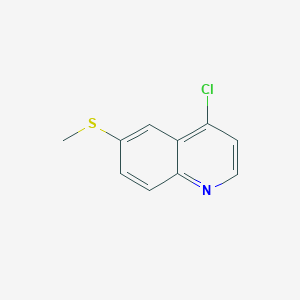
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)
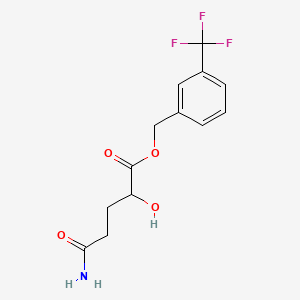
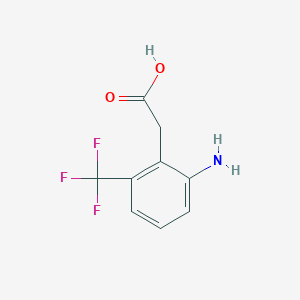
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)
![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
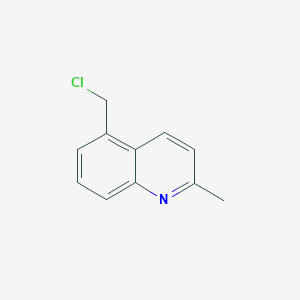
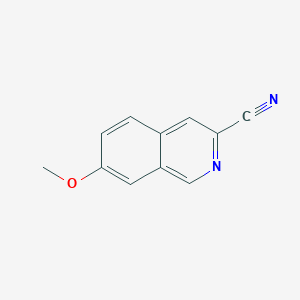
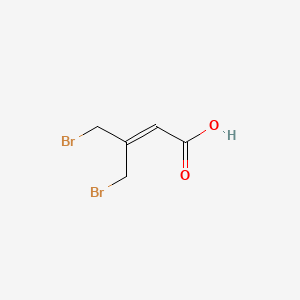
![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)
